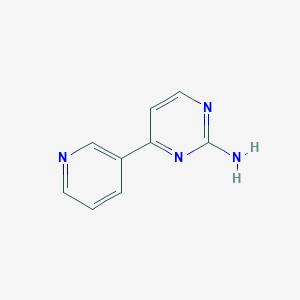

4-(Pyridin-3-yl)pyrimidin-2-amine

Descripción

Significance of Pyrimidine (B1678525) Derivatives in Pharmaceutical Research

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in nature, most notably forming the basis of the nucleobases uracil, thymine, and cytosine in nucleic acids. mdpi.com This inherent biological relevance has made pyrimidine and its derivatives a "privileged scaffold" in medicinal chemistry, a core structure that is frequently found in bioactive compounds. cleanchemlab.com

The versatility of the pyrimidine core allows for a vast array of chemical modifications, enabling the development of molecules with a broad spectrum of pharmacological activities. nih.govresearchgate.net Consequently, pyrimidine derivatives have been successfully developed into drugs for a wide range of therapeutic applications, including:

Anticancer agents: Many pyrimidine-based compounds exhibit potent anticancer activity by targeting various cellular pathways involved in cancer progression. cleanchemlab.comtandfonline.com

Antimicrobial agents: The pyrimidine scaffold is a key component in numerous antibacterial and antifungal drugs. mdpi.comresearchgate.net

Antiviral agents: Pyrimidine analogues are crucial in the treatment of viral infections, including HIV. mdpi.com

Anti-inflammatory and Analgesic agents: Derivatives of pyrimidine have shown significant anti-inflammatory and pain-relieving properties. mdpi.comresearchgate.net

Cardiovascular and Central Nervous System (CNS) drugs: The structural diversity of pyrimidines has led to their use in medications for hypertension and various CNS disorders. mdpi.comcleanchemlab.com

The continued exploration of pyrimidine chemistry promises the discovery of novel therapeutic agents with improved efficacy and selectivity for a multitude of diseases. nih.gov

Overview of 4-(Pyridin-3-yl)pyrimidin-2-amine as a Core Pharmacophore in Bioactive Molecules

Within the vast family of pyrimidine derivatives, the specific structure of This compound has emerged as a particularly significant pharmacophore, especially in the realm of targeted cancer therapy. A pharmacophore is the essential part of a molecule's structure that is responsible for its biological activity. The this compound scaffold serves as the foundational framework for a number of potent and selective kinase inhibitors.

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a common feature of many cancers. The this compound structure has proven to be an excellent template for designing molecules that can fit into the ATP-binding pocket of specific kinases, thereby inhibiting their activity and halting cancer cell proliferation.

The most prominent example of a drug built upon this scaffold is Imatinib (B729) , a revolutionary tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and other cancers. nih.gov Imatinib's structure incorporates the this compound core, which is crucial for its ability to selectively inhibit the Bcr-Abl tyrosine kinase. nih.govresearchgate.net

Building on the success of Imatinib, researchers have synthesized and evaluated numerous derivatives of this compound to develop new kinase inhibitors with improved potency, selectivity, and resistance profiles. tandfonline.comnih.gov For instance, research has focused on creating novel Imatinib-based compounds and exploring their efficacy against various cancer cell lines. tandfonline.com Furthermore, slight modifications to this core, such as in N-(pyridin-3-yl)pyrimidin-4-amine derivatives, have led to the discovery of potent inhibitors of other critical cell cycle kinases like CDK2. nih.gov

The following table details research findings on the biological activity of molecules containing the this compound scaffold or its close analogues.

| Compound/Derivative Class | Target/Activity | Research Findings |

| Imatinib | Bcr-Abl Tyrosine Kinase Inhibitor | A foundational drug for chronic myelogenous leukemia, demonstrating the therapeutic potential of the this compound scaffold. nih.govresearchgate.net |

| Novel Imatinib-based triazole derivatives | Anticancer Agents | A synthesized derivative, 11q , showed higher activity than Imatinib against PC3, Panc1, MDA-MB-231, and K562 cancer cell lines. tandfonline.com |

| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives | Anticancer, Antibacterial, Antifungal | Compound IIB exhibited tenfold lower IC50 values (0.229 μM) than Imatinib against A549 lung cancer cells. Derivative IIC showed significant antibacterial and antifungal activity. researchgate.net |

| N-(pyridin-3-yl)pyrimidin-4-amine derivatives | CDK2 Inhibitors | Compound 7l displayed broad antiproliferative effects on MV4-11, HT-29, MCF-7, and HeLa cancer cells with IC50 values ranging from 0.83 to 8.61 μM and was less toxic to normal cells. nih.gov |

Propiedades

IUPAC Name |

4-pyridin-3-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHQKYWYKPLKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498802 | |

| Record name | 4-(Pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66521-66-2 | |

| Record name | 4-(Pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pyridin-3-yl)pyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Pyridin 3 Yl Pyrimidin 2 Amine

Established Synthetic Routes to 4-(Pyridin-3-yl)pyrimidin-2-amine

The construction of the this compound core is primarily achieved through cyclization reactions, with guanidine-based methods being the most prominent.

Guanidine-Based Cyclization Reactions

A widely employed method for synthesizing this compound involves a condensation and cyclization sequence starting from 3-acetylpyridine (B27631). The initial step is the reaction of 3-acetylpyridine with a formamide (B127407) acetal, such as N,N-dimethylformamide dimethylacetal (DMF-DMA), to form the key intermediate, 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. This reaction can be efficiently conducted under solvent-free conditions at elevated temperatures, affording the enaminone precursor in high yield.

The subsequent and final step is the cyclization of this enaminone with guanidine (B92328). Typically, guanidine hydrochloride is treated with a base like sodium ethoxide in absolute ethanol (B145695) to generate the reactive free guanidine. mdpi.com The addition of the enaminone to this mixture, followed by reflux, instigates the cyclization, yielding this compound. mdpi.com This procedure has been reported to produce the target compound in good yields, for instance, 73%. mdpi.com The product is then isolated through filtration and can be purified by recrystallization.

Advanced Synthetic Approaches and Process Optimization

While traditional heating methods are effective, advanced techniques such as microwave-assisted synthesis are being explored to improve reaction efficiency, reduce times, and enhance yields for various heterocyclic compounds. nih.govnih.goveurekaselect.com Microwave irradiation has been successfully applied to the synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids and other pyridine (B92270) derivatives, suggesting its potential applicability for the synthesis of this compound to offer a more environmentally friendly and rapid alternative. nih.goveurekaselect.com

Process optimization is particularly crucial for large-scale synthesis. For related pyrimidine (B1678525) ring constructions, challenges such as the need for very high temperatures have been noted, which can complicate industrial-scale production. google.com Therefore, developing methodologies that proceed under milder conditions without compromising yield or purity is an ongoing area of research.

Synthesis of Key Intermediates and Advanced Precursors Utilizing the Pyrimidine Scaffold

The this compound scaffold is a foundational component for building more complex molecules, including key intermediates for pharmaceutical drugs.

Synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is a vital intermediate, notably in the synthesis of kinase inhibitors like imatinib (B729). simsonpharma.com Several synthetic strategies exist for its preparation:

Buchwald-Hartwig Amination: This C-N bond formation reaction can be achieved by coupling this compound with 2-bromo-1-methyl-4-nitrobenzene, mediated by a copper catalyst. google.com

Nucleophilic Aromatic Substitution (SNAr): An alternative route involves the reaction of 2-chloro-4-(pyridin-3-yl)pyrimidine (B1279729) with 2-methyl-5-nitroaniline. google.com This method has been reported to provide good yield and purity. google.com

Guanidine Cyclization: A different approach builds the pyrimidine ring from acyclic precursors. In this method, 1-(2-methyl-5-nitrophenyl)guanidine is condensed with 3-dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one in a solvent like n-butanol at elevated temperatures, yielding the desired product in high yield and purity.

This intermediate is a useful compound in various organic syntheses. pharmaffiliates.comchemicalbook.com

Synthesis of 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine

The advanced intermediate 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine is typically synthesized through the chemical reduction of its nitro precursor, N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. google.comcymitquimica.com

The reduction of the nitro group to an amine is a standard transformation. One common method employs catalytic hydrogenation using 10% palladium on carbon in a solvent such as ethyl acetate. google.com While effective, the cost associated with the palladium catalyst can make this route less attractive for large-scale industrial processes. google.com This diamine is a crucial precursor for the synthesis of the tyrosine kinase inhibitor nilotinib (B1678881). google.comwipo.int It is also used in the synthesis of novel amide derivatives with potential biological activities. researchgate.net

Derivatization Strategies for the this compound Scaffold

The functional groups on the this compound molecule, particularly the exocyclic amino group, provide opportunities for a variety of chemical transformations and derivatizations. These modifications are essential for structure-activity relationship (SAR) studies in drug discovery.

Key derivatization strategies include:

N-Arylation: The Buchwald-Hartwig amination reaction is a powerful tool for forming C-N bonds. This palladium-catalyzed cross-coupling reaction allows for the arylation of the amino group of this compound with various aryl bromides. mdpi.com The reaction is typically carried out using a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II), a ligand such as Xantphos, and a base like sodium tert-butoxide in a solvent like toluene. mdpi.com This method provides a facile and general approach to a range of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives in moderate to good yields. mdpi.com

Acylation: The amino group can be acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or benzoyl chloride to form the corresponding amides. sigmaaldrich.comiu.edunih.gov These reactions introduce an acyl group, which can alter the electronic and steric properties of the molecule. iu.edu

Alkylation: Alkylation of the amino group can be performed, for example, by reacting with benzyl (B1604629) halides in the presence of a base. mdpi.com

Other Transformations: The core structure can also undergo other chemical reactions, including oxidation to form N-oxides and reduction to yield different amine derivatives. The pyrimidine ring itself is susceptible to nucleophilic substitution reactions.

These derivatization strategies enable the synthesis of diverse libraries of compounds based on the this compound scaffold for evaluation in various therapeutic areas. nih.govnih.gov

N-Arylation and Related Amine Substitutions

The primary amino group at the 2-position of the pyrimidine ring is a key site for synthetic elaboration, allowing for the introduction of various substituents through N-arylation and other related reactions.

A significant method for the N-arylation of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a versatile route to a range of N-aryl derivatives. google.com For instance, the reaction of this compound with different aryl bromides in the presence of a palladium catalyst and a suitable ligand affords the corresponding N-aryl compounds in moderate to good yields. google.com

Beyond arylation, the amino group can also undergo other substitutions. For example, N-benzylation has been achieved by reacting this compound with 2,4-dimethylbenzyl bromide in the presence of potassium carbonate in DMF. google.com

| Reactant 1 | Reactant 2 | Product | Catalyst/Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| This compound | 2,4-Dimethylphenyl bromide | N-(2,4-Dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Dichlorobis(triphenylphosphine)Pd(II), Xantphos, Sodium tert-butoxide | Toluene | Reflux, 8 hours, N₂ atmosphere | Not specified | google.com |

| This compound | 4-Methoxyphenyl bromide | N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Dichlorobis(triphenylphosphine)Pd(II), Xantphos, Sodium tert-butoxide | Toluene | Reflux, 8 hours, N₂ atmosphere | Not specified | google.com |

| This compound | Naphthalen-2-yl bromide | N-(Naphthalen-2-yl)-4-(pyridin-3-yl)pyrimidin-2-amine | Dichlorobis(triphenylphosphine)Pd(II), Xantphos, Sodium tert-butoxide | Toluene | Reflux, 8 hours, N₂ atmosphere | Not specified | google.com |

| This compound | 2,4-Dimethylbenzyl bromide | N-(2,4-Dimethylbenzyl)-4-(pyridin-3-yl)pyrimidin-2-amine | K₂CO₃ | DMF | 130°C, 5 hours | 39% | google.com |

Modifications on the Pyridine and Pyrimidine Ring Systems

While substitutions on the 2-amino group are common, modifications on the pyridine and pyrimidine rings of the this compound scaffold are less frequently documented but are crucial for fine-tuning the molecule's properties. The inherent electronic nature of these rings dictates their reactivity towards electrophilic and nucleophilic reagents.

The pyridine ring is generally electron-deficient and thus more susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. Electrophilic substitution, conversely, is more challenging and typically requires harsh conditions, favoring the 3- and 5-positions.

The pyrimidine ring is also electron-deficient, making it reactive towards nucleophiles. Ring transformation reactions, where the pyrimidine ring is converted into another heterocyclic system, have been observed under certain conditions, often involving strong nucleophiles. For instance, N-alkylpyrimidinium salts can undergo ring-opening and subsequent recyclization in the presence of nucleophiles to form pyridine derivatives. While not specifically demonstrated on this compound itself, these reactions represent potential pathways for significant structural modification.

| Ring System | Type of Modification | General Reagents/Conditions | Expected Outcome | Reference (General Reactivity) |

|---|---|---|---|---|

| Pyridine | Nucleophilic Substitution | Strong nucleophiles (e.g., organometallics, amides) | Substitution at C2, C4, C6 | youtube.com |

| Pyridine | Electrophilic Substitution | Harsh conditions (e.g., strong acids, high temperatures) | Substitution at C3, C5 | youtube.com |

| Pyrimidine | Nucleophilic Substitution | Nucleophiles | Substitution at C2, C4, C6 | youtube.com |

| Pyrimidine | Ring Transformation | Strong nucleophiles (e.g., amidines), often on activated (e.g., N-alkylated) pyrimidines | Conversion to other heterocycles (e.g., pyridine) | wur.nl |

Formation of Complex Hybrid Molecules (e.g., Indole, Triazole, Benzamide Conjugates)

This compound serves as a crucial building block in the synthesis of complex, multi-scaffold molecules, most notably in the development of tyrosine kinase inhibitors like Imatinib and Nilotinib. These syntheses often involve the initial N-arylation of the parent compound, followed by further functionalization to introduce other complex moieties.

A key intermediate in the synthesis of both Imatinib and Nilotinib is N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. This intermediate is typically prepared via a copper-catalyzed Ullmann-type reaction or a palladium-catalyzed Buchwald-Hartwig amination between this compound and a suitable nitro-substituted aryl halide. vander-lingen.nl

Subsequent reduction of the nitro group to an amine provides a handle for the introduction of other functionalities. For example, in the synthesis of Imatinib, the resulting amine is acylated with 4-(chloromethyl)benzoyl chloride, followed by a reaction with 1-methylpiperazine (B117243) to yield the final product. vander-lingen.nl

The synthesis of Nilotinib involves the coupling of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid with 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline. This amide bond formation is typically achieved using a coupling agent such as thionyl chloride or a carbodiimide. chemicalbook.comgoogle.com

Furthermore, the core structure has been elaborated to include other heterocyclic systems. For instance, hybrids of Imatinib with a quinoline (B57606) moiety have been synthesized, starting from N-(5-azido-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, which can undergo cycloaddition reactions to form triazole-linked conjugates. nih.gov

| Hybrid Molecule Type | Key Intermediate | Synthetic Strategy | Key Reagents | Final Product Example | Reference |

|---|---|---|---|---|---|

| Benzamide Conjugate | N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Amide bond formation | 4-(Chloromethyl)benzoyl chloride, 1-methylpiperazine | Imatinib | vander-lingen.nl |

| Benzamide Conjugate | 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | Amide bond formation | 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline, SOCl₂ or CDI | Nilotinib | chemicalbook.comgoogle.com |

| Triazole Conjugate | N-(5-azido-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 1,3-Dipolar cycloaddition | Alkynes | Imatinib-triazole-quinoline hybrids | nih.gov |

Catalytic Systems and Reaction Mechanism Elucidation in Synthesis

The synthesis of derivatives of this compound, particularly through C-N bond formation, heavily relies on transition metal catalysis. Palladium-based catalytic systems are prominently featured in these transformations.

The Buchwald-Hartwig amination is a cornerstone reaction for the N-arylation of this compound. This reaction typically employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst. The catalytic cycle is well-established and involves three key steps:

Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl-halide complex.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the N-arylated product. wikipedia.org

The choice of ligand is critical for the efficiency of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine (B1218219) ligands, such as Xantphos, are commonly used to facilitate both the oxidative addition and reductive elimination steps. google.com In the synthesis of Nilotinib, palladium catalysts are also employed for the N-arylation of unsymmetrical imidazoles, a key step in constructing one of the final fragments. chemicalbook.com

While palladium is the most common catalyst, copper-catalyzed Ullmann-type reactions have also been utilized for the N-arylation of this compound, offering a more cost-effective alternative. vander-lingen.nl

| Reaction Type | Catalyst System | Key Mechanistic Steps | Reference |

|---|---|---|---|

| N-Arylation (Buchwald-Hartwig) | Pd(0) catalyst (e.g., from Dichlorobis(triphenylphosphine)Pd(II)) with a phosphine ligand (e.g., Xantphos) | Oxidative addition, Amine coordination and deprotonation, Reductive elimination | google.comwikipedia.org |

| N-Arylation (Ullmann-type) | Copper catalyst (e.g., CuI) with a ligand (e.g., DMEDA) | Oxidative addition of Cu(I) to the aryl halide, followed by reaction with the amine. | vander-lingen.nl |

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 4 Pyridin 3 Yl Pyrimidin 2 Amine Derivatives

Rational Design Principles for Novel 4-(Pyridin-3-yl)pyrimidin-2-amine Analogues

The development of novel analogues based on the this compound scaffold is largely guided by rational, structure-based design principles. A cornerstone of this approach was the design of Nilotinib (B1678881), which was engineered based on the crystal structure of the Bcr-Abl kinase domain in complex with its predecessor, Imatinib (B729). nih.gov The overarching goal is to mimic the binding of ATP to the kinase hinge region, a strategy for which the pyrimidine (B1678525) scaffold is well-suited due to its bioisosteric resemblance to the adenine (B156593) base of ATP. nih.gov

Pharmacophore modeling is a key computational tool used to identify the essential chemical features required for potent biological activity. For Bcr-Abl inhibitors based on this scaffold, models have identified a consensus of features including a hydrophobic group, two hydrogen bond donors, and multiple aromatic rings. acs.orgnih.gov These models serve as three-dimensional queries to screen large compound databases for new potential inhibitors. nih.govresearchgate.net

Another powerful design strategy is bioisosteric replacement, where parts of a known active molecule are swapped with structurally similar fragments to improve properties. mdpi.com This has been successfully applied by replacing the quinazoline (B50416) core of inhibitors like erlotinib (B232) with a pyrazolo[3,4-d]pyrimidine core, which is also an adenine isostere. nih.govresearchgate.net Similarly, replacing a central benzene (B151609) ring in other kinase inhibitors with a pyridine (B92270) ring has led to potent new analogues, highlighting the utility of this approach in optimizing lead compounds. mdpi.comnih.gov These rational design strategies allow for the focused modification of the lead scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Effects on Biological Activity and Selectivity

The biological activity of this compound derivatives is highly sensitive to the nature and position of various substituents on its core structure.

Influence of Substitutions on the Pyridine Moiety

The pyridine ring is a critical component for kinase binding. The nitrogen atom within the pyridine ring is a key hydrogen bond acceptor. In the context of Bcr-Abl inhibition, this nitrogen atom forms a crucial hydrogen bond with the backbone amide proton of a methionine residue (Met318) in the kinase hinge region. nih.gov This interaction helps to anchor the inhibitor in the ATP-binding pocket.

Effects of Modifications on the Pyrimidine Core

The 2,4-disubstituted pyrimidine ring is a foundational element for maintaining activity. mdpi.com Modifications to this core have been a fruitful area of research. A common strategy involves fusing the pyrimidine with other heterocyclic rings to create scaffolds like pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines. acs.orgmdpi.com These fused systems can access different binding regions and offer opportunities to fine-tune selectivity and potency.

The arrangement of nitrogen atoms in the heterocyclic core is also critical. For a series of allosteric Bcr-Abl inhibitors that bind to the myristate pocket, a 4,6-disubstituted pyrimidine was found to be essential for activity, whereas the corresponding 2,4-pyrimidine isomers were inactive. acs.org This highlights a strict conformational requirement for binding to this alternative site. Furthermore, the introduction of small substituents onto the pyrimidine ring itself, such as a bromine atom at the 5-position, has been shown to yield potent inhibitors of other kinases like PAK1, demonstrating the core's susceptibility to electronic and steric modulation. nih.govresearchgate.net

Role of N-Substituents on the 2-Amine Functional Group

The 2-amino group of the this compound scaffold is the primary vector for diversification and for introducing moieties that interact with regions outside the hinge. In the majority of potent kinase inhibitors based on this scaffold, the 2-amino group is attached to a phenyl ring, forming a phenylaminopyrimidine (PAP) structure. nih.govresearchgate.net

The substituents on this appended phenyl ring play a major role in determining potency and selectivity. For instance, in Nilotinib, the N-phenyl ring is substituted with a trifluoromethyl (CF₃) group and a methyl group. The CF₃ group engages in important hydrophobic interactions within the binding site. nih.gov Research has consistently shown that attaching various amide and cyclic amide groups to this phenyl ring can lead to potent kinase inhibitors. researchgate.net Specifically for Bcr-Abl inhibition, the presence of halogen substituents on the aniline (B41778) ring has been identified as a key factor for potent activity. nih.gov

| Compound | Core Structure | N-Substituent (R) | Target Kinase | Activity (IC₅₀) | Reference |

|---|---|---|---|---|---|

| Nilotinib | This compound | 3-(Trifluoromethyl)-4-methyl-5-(4-methyl-1H-imidazol-1-yl)benzamide substituted phenyl | Bcr-Abl | <30 nM | nih.gov |

| Analogue 2c | This compound | 3-Fluoro-4-methyl-5-(4-methyl-1H-imidazol-1-yl)benzamide substituted phenyl | FLT3 | 117.8 nM | nih.gov |

| Compound 7l | N-(pyridin-3-yl)pyrimidin-4-amine | (4-Aminosulfonyl)phenyl | CDK2 | 64.42 nM | nih.gov |

| Compound A2 | This compound | 4-Fluoro-3-(trifluoromethyl)phenyl | Bcr-Abl | Potent Inhibition | nih.gov |

| Compound A8 | This compound | 4-Chloro-3-(trifluoromethyl)phenyl | Bcr-Abl | Potent Inhibition | nih.gov |

| Compound A9 | This compound | 4-Bromo-3-(trifluoromethyl)phenyl | Bcr-Abl | Potent Inhibition | nih.gov |

Structure-Activity Relationships in Kinase Inhibition

SAR for Bcr-Abl Tyrosine Kinase Inhibitors

The this compound scaffold is a cornerstone of many Bcr-Abl inhibitors. The molecular design of Nilotinib, based on the Imatinib-Abl complex, preserved the [4-(3-pyridinyl)-2-pyrimidinyl]aniline portion, which is essential for binding to the inactive "DFG-out" conformation of the Abl kinase. nih.gov

Key molecular interactions that drive the inhibitory activity include:

Hydrogen Bonding: A critical hydrogen bond forms between the pyridine nitrogen and the backbone NH of Met318 in the hinge region. A second hydrogen bond occurs between the 2-anilino NH group and the side-chain hydroxyl of Thr315. nih.gov

Hydrophobic Interactions: The potency of Nilotinib is significantly enhanced by hydrophobic interactions. The trifluoromethylphenyl group attached to the amide linker fits snugly into a hydrophobic pocket, an interaction not as effectively utilized by Imatinib. nih.gov

SAR studies have demonstrated that aniline rings containing halogen substituents are important for potent Bcr-Abl inhibition. nih.gov Furthermore, while the core pyridinyl-pyrimidine-aniline structure is essential, modifications to the terminal portion of the molecule can modulate potency and selectivity. For instance, replacing the trifluoromethyl group of Nilotinib with a methyl group resulted in a ~100-fold decrease in activity against Abl kinase, while its activity against Kit kinase was maintained, indicating a path to achieving selectivity between different kinases. nih.gov

| Compound | Structure (Variation from Nilotinib) | Bcr-Abl IC₅₀ (nM) | Key Finding | Reference |

|---|---|---|---|---|

| Nilotinib | Reference Compound | <30 | Potent inhibitor binding to the inactive Abl conformation. | nih.gov |

| Analogue 2a | CF₃ group replaced by H | ~3000 | The trifluoromethyl group is crucial for hydrophobic interactions and high potency against Abl. | nih.gov |

| Analogue 3 | Deletion of pyridine ring | Significantly reduced activity | The pyridine ring and its nitrogen are essential for hinge binding. | acs.orgresearchgate.net |

| Analogue 5 | Deletion of imidazole (B134444) ring | Slightly reduced activity | The imidazole ring contributes to binding but is less critical than the pyridine/pyrimidine core. | researchgate.net |

| Compound 11a | N,N'-dibenzoylpiperazine derivative | 14 | Shows potent inhibition of both wild-type and T315I mutant Bcr-Abl. | researchgate.net |

| Compound IIB | Amide derivative | 229 (vs. A549 cells) | Demonstrates significant cytotoxic activity, superior to Imatinib in this cell line. | researchgate.net |

SAR for Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK4, CDK6, CDK7, CDK9)

The this compound core has been a fertile ground for the discovery of potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and transcription. nih.gov

A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed and synthesized as potent CDK2 inhibitors. nih.gov Among them, compound 7l demonstrated significant antiproliferative efficacy against a variety of cancer cell lines. nih.gov Mechanistic studies revealed that 7l induces cell cycle arrest and apoptosis and exhibits potent inhibitory activity against CDK2/cyclin A2 with an IC50 of 64.42 nM. nih.gov This suggests that the N-(pyridin-3-yl)pyrimidin-4-amine scaffold is a promising starting point for developing CDK2 inhibitors. nih.gov

Further modifications on a related pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the purine (B94841) ring system, have also yielded potent CDK2 inhibitors. nih.gov Some of these derivatives showed superior cytotoxic activity against cancer cell lines compared to the standard drug Sorafenib, with compounds 7b and 12f exhibiting enhanced CDK2 inhibitory activity (IC50 = 0.46 and 0.27 µM, respectively) compared to roscovitine (B1683857) (IC50 = 1.41 µM). researchgate.net

For CDK4 and CDK6 inhibition, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed. acs.org The inclusion of a methyl group at the C'4 position of the thiazole (B1198619) ring was found to be important for hydrophobic interactions within the gatekeeper residue of CDKs. nih.gov Optimization of this series led to the discovery of orally bioavailable inhibitors with high selectivity for CDK4/6 over other CDKs. acs.org

Another scaffold, pyrido[2,3-d]pyrimidine (B1209978), is present in the approved CDK4/6 inhibitor Palbociclib. researchgate.net A derivative from this class, 7x , was identified as a multi-kinase inhibitor with potent activity against CDK4/CYCLIN D1. researchgate.net

In the context of CDK9 inhibition, 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines have been investigated. acs.org SAR analysis highlighted the importance of the group at the C5-position of the pyrimidine core for both potency and selectivity. acs.orgnih.gov For instance, replacing a C5-hydroxyl group with a C5-carbonitrile in one derivative led to a significant loss in inhibitory activity against CDK9, CDK1, and CDK2. acs.orgnih.gov One of the most selective compounds, 12u , inhibited CDK9 with an IC50 of 7 nM and displayed over 80-fold selectivity against CDK2. nih.gov

Table 1: SAR of this compound Derivatives as CDK Inhibitors

| Compound/Series | Target CDK(s) | Key SAR Findings | Reference(s) |

|---|---|---|---|

| 7l (N-(pyridin-3-yl)pyrimidin-4-amine derivative) | CDK2 | N-(pyridin-3-yl)pyrimidin-4-amine scaffold is a promising starting point. | nih.gov |

| 7b and 12f (Pyrazolo[3,4-d]pyrimidine derivatives) | CDK2 | Enhanced activity compared to roscovitine. | researchgate.net |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4, CDK6 | Methyl group at C'4 of the thiazole ring is crucial for activity. | acs.orgnih.gov |

| 7x (Pyrido[2,3-d]pyrimidine derivative) | CDK4 | Potent multi-kinase inhibitor. | researchgate.net |

| 12u (5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidine) | CDK9 | C5-substituent on the pyrimidine core is key for potency and selectivity. | nih.gov |

| 4-(Pyrazol-4-yl)-pyrimidine scaffold | CDK4 | Replacement of methyl and cyclopentyl with isopropyl and N-methylpiperidine improved CDK4 inhibition but lacked selectivity. | nih.gov |

| Pyrido[4ʹ,3ʹ:4,5]pyrrolo[2,3-d]pyrimidine scaffold | CDK4 | Dual inhibition of CDK4 and FLT3. | nih.gov |

SAR for Janus Kinase (JAK) Inhibition

The this compound scaffold has also been utilized to develop inhibitors of Janus kinases (JAKs), which are involved in cytokine signaling pathways.

Specifically, derivatives of 4-piperazinyl-2-aminopyrimidine were synthesized as dual inhibitors of JAK2 and FLT3. nih.gov The SAR studies involved modifications at two main regions: the "A" phenyl ring and the "B" phenyl ring. nih.gov Compound 14j from this series showed balanced in vitro inhibitory activity against both JAK2 (IC50 = 27 nM) and FLT3 (IC50 = 30 nM). nih.gov

Another line of research has focused on developing selective JAK3 inhibitors. A significant effort led to the identification of an orally active JAK3 specific inhibitor that achieves its selectivity through a covalent interaction with a unique cysteine residue (Cys-909) in JAK3. acs.org This work resulted in the clinical candidate PF-06651600 . acs.org

Table 2: SAR of this compound Derivatives as JAK Inhibitors

| Compound/Series | Target JAK(s) | Key SAR Findings | Reference(s) |

|---|---|---|---|

| 4-Piperazinyl-2-aminopyrimidine derivatives | JAK2, FLT3 | Modifications on the "A" and "B" phenyl rings led to potent dual inhibitors. | nih.gov |

| 14j | JAK2, FLT3 | Balanced dual inhibition. | nih.gov |

| PF-06651600 | JAK3 | Achieves selectivity through covalent interaction with Cys-909. | acs.org |

SAR for Other Molecular Targets (e.g., GPR119, HDACs, A2B Adenosine (B11128) Receptor)

Beyond kinase inhibition, derivatives of the this compound scaffold have been explored for their activity against other important drug targets.

A categorical structure-activity relationship (cat-SAR) analysis was used to model ligands for the G protein-coupled receptor 119 (GPR119), a target for diabetes treatment. nih.gov This fragment-based approach successfully distinguished between known GPR119 agonists and non-agonists, demonstrating the utility of this scaffold in designing GPR119 ligands. nih.gov

Analogues of the clinical compound MGCD0103, which features a 4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzamide structure, have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors. researchgate.net These compounds were found to inhibit recombinant human HDAC1. researchgate.net In a different study, 2-aminobenzamides were explored as selective class I HDAC inhibitors. nih.gov Replacing the phenyl ring of known inhibitors with more polar pyrazine (B50134) or pyrimidine rings was a key design strategy to improve solubility. nih.gov

A novel series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines were identified as potent and selective antagonists of the A2B adenosine receptor. nih.govacs.org In particular, compound 5 from this series showed high affinity for the A2B receptor (Ki = 17 nM) and good selectivity over other adenosine receptor subtypes. nih.govacs.org Further exploration of triazole-pyrimidine-methylbenzonitrile derivatives led to the identification of dual antagonists for both A2A and A2B adenosine receptors. tandfonline.com

Table 3: SAR of this compound Derivatives for Other Targets

| Compound/Series | Target | Key SAR Findings | Reference(s) |

|---|---|---|---|

| GPR119 Ligands | GPR119 | Fragment-based cat-SAR modeling successfully identified key structural features for agonism. | nih.gov |

| MGCD0103 Analogues | HDACs | The 4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzamide core is a valid scaffold for HDAC1 inhibition. | researchgate.net |

| N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines | A2B Adenosine Receptor | The bipyrimidine core is crucial for potent and selective antagonism. | nih.govacs.org |

| Compound 5 | A2B Adenosine Receptor | High affinity and selectivity. | nih.govacs.org |

| Triazole-pyrimidine-methylbenzonitrile derivatives | A2A/A2B Adenosine Receptor | Led to the discovery of dual antagonists. | tandfonline.com |

Biological Activities and Pharmacological Profiles of 4 Pyridin 3 Yl Pyrimidin 2 Amine Derivatives

Anticancer Activities and Efficacy

Derivatives of 4-(pyridin-3-yl)pyrimidin-2-amine have demonstrated a broad spectrum of anticancer activities, including potent cytotoxicity against various cancer cell lines and the induction of programmed cell death.

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

The antiproliferative effects of this compound derivatives have been documented across a wide range of human cancer cell lines. For instance, a series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives were synthesized and evaluated for their ability to inhibit the growth of various cancer cells. One of the most promising compounds, 7l, exhibited broad antiproliferative efficacy against MV4-11, HT-29, MCF-7, and HeLa cells with IC50 values of 0.83, 2.12, 3.12, and 8.61 μM, respectively. nih.gov These values are comparable to established drugs like Palbociclib and AZD5438. nih.gov Notably, these compounds showed lower toxicity towards normal embryonic kidney cells (HEK293), indicating a degree of selectivity for cancer cells. nih.gov

In another study, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were developed as potent modulators of the orphan nuclear receptor Nur77. nih.gov Compound 8b from this series demonstrated significant potency against various liver cancer cell lines and other cancer types, with lower toxicity than the reference compound celastrol. nih.gov Similarly, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were found to be highly effective antiproliferative agents. Compound 78, for example, had a GI50 (concentration for 50% inhibition of cell proliferation) value of 23 nM against the MV4-11 cell line. acs.org

Furthermore, some pyrido[2,3-d]pyrimidine (B1209978) analogues have shown potent inhibition of Bcr-Abl-dependent cell growth, with PD166326 being the most potent among the studied compounds. nih.gov Another derivative, PD173955, inhibited this growth with an IC50 of 2-35 nM in different cell lines. nih.gov The antiproliferative activity of these compounds underscores their potential as anticancer agents.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |

|---|---|---|---|

| 7l | MV4-11 | 0.83 | nih.gov |

| HT-29 | 2.12 | nih.gov | |

| MCF-7 | 3.12 | nih.gov | |

| HeLa | 8.61 | nih.gov | |

| 78 | MV4-11 | 0.023 | acs.org |

| PD173955 | Bcr-Abl-dependent cell lines | 0.002 - 0.035 | nih.gov |

| 8b | Various liver cancer cell lines | Potent activity | nih.gov |

Induction of Cancer Cell Death Mechanisms (e.g., Apoptosis, Cell Cycle Arrest, Methuosis)

The anticancer effects of this compound derivatives are often mediated through the induction of programmed cell death pathways, including apoptosis and cell cycle arrest.

Mechanistic studies on compound 7l revealed that it caused cell cycle arrest and apoptosis in HeLa cells in a concentration-dependent manner. nih.gov Similarly, the cytotoxic action of compound 8b, a Nur77 modulator, was linked to its ability to induce Nur77-mitochondrial targeting and subsequent Nur77-dependent apoptosis. nih.gov

The pyrido[2,3-d]pyrimidine derivative PD173955 was shown to induce cell cycle arrest in the G1 phase. nih.gov Another study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives found that compound 78 led to an accumulation of MV4-11 cells in the G1 phase of the cell cycle. acs.org At a concentration of 0.40 μM, this compound increased the G1 population to 85% compared to 61% in untreated cells. acs.org

Furthermore, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were found to inhibit cell proliferation by blocking cell cycle progression and inducing cellular apoptosis. nih.gov These findings highlight the diverse mechanisms by which these compounds can halt the growth of cancer cells.

Differential Activity Across Various Cancer Cell Lines

The efficacy of this compound derivatives can vary significantly across different types of cancer cells, indicating a degree of selectivity in their action. For instance, compound 7l from a series of N-(pyridin-3-yl)pyrimidin-4-amine analogues demonstrated a range of IC50 values against different cell lines: 0.83 μM in MV4-11 (leukemia), 2.12 μM in HT-29 (colon), 3.12 μM in MCF-7 (breast), and 8.61 μM in HeLa (cervical). nih.gov This suggests a higher sensitivity of the leukemia cell line to this particular compound.

Similarly, a study on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives showed that compound 8b had good potency against various liver cancer cell lines, while also being effective against other types of cancer cells. nih.gov In contrast, a study on urea (B33335) and amide derivatives of 4-(pyridin-3-yl)pyrimidine (B11918198) found that most of the synthesized compounds did not show good activity against A375P melanoma cells when compared to the control drug Sorafenib. koreascience.kr

The pyrido[2,3-d]pyrimidine analogue PD173955 also exhibited differential activity. While it potently inhibited Bcr-Abl-dependent cell growth (IC50 of 2-35 nM), it had a lesser effect on interleukin 3-dependent (IC50 = 250 nM) or granulocyte macrophage colony-stimulating factor-dependent cell growth (IC50 = 1 µM). nih.gov This differential activity is crucial for developing targeted therapies with reduced side effects.

Enzyme and Receptor Modulation

The pharmacological effects of this compound derivatives are largely attributed to their ability to modulate the activity of key enzymes and receptors involved in cancer cell signaling pathways, particularly tyrosine kinases and cyclin-dependent kinases.

Tyrosine Kinase Inhibition (e.g., Bcr-Abl, c-KIT, Abl)

The this compound scaffold is a well-established pharmacophore for tyrosine kinase inhibitors. The prototypical example is imatinib (B729), which targets the Bcr-Abl tyrosine kinase responsible for chronic myelogenous leukemia (CML). nih.gov

Derivatives based on this scaffold have shown potent inhibitory activity against several tyrosine kinases. For example, pyrido[2,3-d]pyrimidine analogues are potent inhibitors of both the Bcr-Abl and c-kit receptor tyrosine kinases. nih.gov Specifically, PD173955 inhibits Bcr-Abl with an IC50 of 1-2 nM in kinase inhibition assays and also inhibits c-kit autophosphorylation with an IC50 of approximately 25 nM. nih.gov Another related compound, PD180970, is also a potent inhibitor of Bcr-Abl. nih.gov

The development of new inhibitors is driven by the need to overcome resistance to existing drugs like imatinib. nih.gov Research into pyridin-3-yl pyrimidines has yielded compounds with potent Bcr-Abl inhibitory activity, with some showing promise against imatinib-resistant mutations. researchgate.net The structural similarity of these compounds to imatinib allows them to bind to the ATP-binding site of the kinase, preventing its activity and downstream signaling.

Table 2: Tyrosine Kinase Inhibition by this compound Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| PD173955 | Bcr-Abl | 1 - 2 | nih.gov |

| c-kit | ~25 | nih.gov | |

| PD180970 | Bcr-Abl | Potent inhibitor | nih.gov |

Cyclin-Dependent Kinase Inhibition

In addition to tyrosine kinases, derivatives of this compound have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were discovered to be highly potent and selective inhibitors of CDK4 and CDK6. acs.org Compound 78 from this series exhibited excellent potency with Ki values of 1 and 34 nM for CDK4 and CDK6, respectively. acs.org This inhibition of CDK4/6 leads to cell cycle arrest in the G1 phase, as observed with compound 78 in MV4-11 cells. acs.org

Another study focused on designing N-(pyridin-3-yl)pyrimidin-4-amine analogues as CDK2 inhibitors. nih.gov The most promising compound, 7l, demonstrated potent CDK2/cyclin A2 inhibitory activity with an IC50 of 64.42 nM, which was comparable to the known CDK inhibitor AZD5438. nih.gov This inhibition of CDK2 also contributes to the observed cell cycle arrest and apoptosis in cancer cells. nih.gov

The development of dual CDK inhibitors has also been a focus of research. A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were identified as dual inhibitors of CDK6 and CDK9, demonstrating the versatility of this chemical scaffold in targeting multiple members of the CDK family. nih.gov

Table 3: Cyclin-Dependent Kinase Inhibition by this compound Derivatives

| Compound | Target Kinase | IC50/Ki (nM) | Reference |

|---|---|---|---|

| 78 | CDK4 | 1 (Ki) | acs.org |

| CDK6 | 34 (Ki) | acs.org | |

| 7l | CDK2/cyclin A2 | 64.42 (IC50) | nih.gov |

| Compound 66 | CDK6/CDK9 | Dual inhibitor | nih.gov |

Histone Deacetylase (HDAC) Inhibition

Derivatives of this compound have emerged as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a significant area of research for anticancer therapeutics. nih.gov

One prominent example is Mocetinostat (MGCD0103), a compound that incorporates the this compound moiety. nih.govresearchgate.net Mocetinostat is an isotype-selective HDAC inhibitor, demonstrating potent inhibitory activity against HDAC1, HDAC2, and HDAC3 at submicromolar concentrations. nih.govnih.govresearchgate.net This selective inhibition leads to the accumulation of acetylated histones, which in turn induces the expression of tumor suppressor genes like p21(cip/waf1), resulting in cell-cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net The 2-aminobenzamide (B116534) group within Mocetinostat acts as a zinc-binding group, contributing to its selectivity for class I HDACs. nih.gov

Researchers have designed and synthesized other series of 4,6-disubstituted pyrido[3,2-d]pyrimidine (B1256433) derivatives as dual inhibitors of both HDACs and MAP kinase-interacting kinases (Mnks). mdpi.com This dual-inhibition strategy aims to simultaneously target multiple oncogenic signaling pathways. mdpi.com In these designs, the N-phenylpyrido[3,2-d]pyrimidin-4-amine fragment serves as the recognition cap for HDAC, while a zinc-binding motif is introduced at the 6-position of the core structure. mdpi.com

Table 1: Examples of this compound Derivatives as HDAC Inhibitors

| Compound | Target(s) | Key Findings |

| Mocetinostat (MGCD0103) | HDAC1, HDAC2, HDAC3 | Orally active, induces histone acetylation, p21 expression, cell-cycle arrest, and apoptosis in cancer cells. nih.govresearchgate.net |

| 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives | HDACs and Mnks | Designed as dual inhibitors to target multiple oncogenic pathways. mdpi.com |

Janus Kinase (JAK) Inhibition

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors. wikipedia.org Inhibition of JAKs, particularly JAK3, is a promising therapeutic strategy for autoimmune diseases and some cancers due to their role in regulating immune cell function. wikipedia.orgfrontiersin.org

Derivatives of this compound have been investigated as JAK inhibitors. The pyrimidine (B1678525) core can mimic the purine (B94841) of ATP, binding to the ATP-binding site of the kinase. wikipedia.org For instance, researchers have designed and synthesized 4-(2-furanyl)pyrimidin-2-amine derivatives as potent JAK2 inhibitors. nih.gov While not directly a 4-(pyridin-3-yl) derivative, this research highlights the potential of the broader pyrimidin-2-amine scaffold in JAK inhibition.

Furthermore, pyrazolopyrimidine derivatives, which share a similar heterocyclic core, have been characterized as potent and selective inhibitors of JAK3. frontiersin.org The development of covalent inhibitors that specifically target a unique cysteine residue (Cys-909) in JAK3 has led to the identification of highly selective compounds. acs.org

Table 2: this compound and Related Scaffolds in JAK Inhibition

| Compound Class | Target(s) | Key Findings |

| 4-(2-Furanyl)pyrimidin-2-amines | JAK2 | Discovered a novel class of potent and selective JAK2 inhibitors. nih.gov |

| Pyrazolopyrimidine derivatives | JAK3 | Characterized as potent and selective inhibitors of JAK3. frontiersin.org |

| Covalent Pyrrolo[2,3-d]pyrimidine Derivatives | JAK3 | Achieves high selectivity by covalently binding to Cys-909 in JAK3. acs.org |

GPR119 Agonism and A2B Adenosine (B11128) Receptor Antagonism

GPR119 Agonism

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. researchgate.netnih.gov It is primarily expressed in pancreatic β-cells and intestinal L-cells. nih.gov Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1). researchgate.netnih.gov

Several series of this compound derivatives have been designed and synthesized as GPR119 agonists. For example, a series of phenylamino- and phenoxy-substituted pyrazolo[3,4-d]pyrimidine derivatives were developed, with structure-activity relationship (SAR) studies indicating that electron-withdrawing substituents on the phenyl ring are crucial for potency. nih.gov One compound from this series demonstrated a promising pharmacokinetic profile and the ability to lower glucose excursion in an oral glucose tolerance test in mice. nih.gov

Another study focused on optimizing pyrimido[5,4-b] nih.govnih.govoxazine derivatives, leading to compounds with potent GPR119 agonistic activity and significant hypoglycemic effects in mice. nih.gov Furthermore, the discovery of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives identified a potent and orally bioavailable GPR119 agonist that enhanced insulin secretion and lowered plasma glucose in a diabetic animal model. bohrium.com

A2B Adenosine Receptor Antagonism

Adenosine receptors, particularly the A2B subtype, are involved in various physiological and pathological processes. Antagonism of the A2B adenosine receptor is being explored for its therapeutic potential. A series of 4-(1,3-dialkyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-6-yl)benzenesulfonamides, which contain a pyrimidine core, have been identified as potent A2B adenosine receptor antagonists. nih.gov One compound in this series showed high affinity for the A2B receptor and significant selectivity over A1 and A3 adenosine receptors. nih.gov

Anti-inflammatory Potential and Associated Mechanisms

The pyrimidine scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. nih.gov Several clinically used anti-inflammatory drugs are pyrimidine derivatives. nih.gov The anti-inflammatory effects of pyrimidine-based compounds are often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes, prostaglandins, nitric oxide (NO), and various pro-inflammatory cytokines and transcription factors like NF-κB. nih.govnih.gov

Derivatives of this compound have been specifically investigated for their anti-inflammatory properties. For instance, a study focused on the synthesis of 4-amino-5-(pyridin-2(3)-yl)-1,2,4-triazole(4H)-3-ylthio acetamides as potential anti-inflammatory substances. neliti.com The rationale behind this research is the known anti-inflammatory potential of the triazole and pyrimidine ring systems.

Other Investigated Biological Activities (e.g., Antiviral, Antimicrobial)

The versatility of the this compound scaffold extends to other biological activities, including antiviral and antimicrobial effects.

Antiviral Activity

Researchers have explored 2,4,5-trisubstituted pyrimidine derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov By modifying the substituents on the pyrimidine core, including the introduction of a 4-pyridyl group, compounds with significant potency against both wild-type and resistant strains of HIV-1 have been developed. nih.gov Another study investigated pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides as potential inhibitors of the SARS-CoV-2 main protease (Mpro), with some derivatives showing promising inhibitory activity. nih.gov

Antimicrobial Activity

The pyridine (B92270) and pyrimidine moieties are present in numerous compounds with demonstrated antimicrobial activity. nih.gov A study on novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives evaluated their antibacterial activities against various Gram-positive and Gram-negative bacterial species, as well as their antifungal properties. frontiersin.org Another research effort focused on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which exhibited strong antibacterial activity against several Gram-positive bacteria, including strains of Staphylococcus and Streptococcus. nih.gov

Table 3: Other Biological Activities of this compound and Related Derivatives

| Activity | Compound Class | Key Findings |

| Antiviral (HIV-1) | 2,4,5-Trisubstituted Pyrimidines | Potent NNRTIs with activity against resistant HIV-1 strains. nih.gov |

| Antiviral (SARS-CoV-2) | Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides | Showed inhibitory activity against the viral Mpro. nih.gov |

| Antimicrobial | Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amides | Demonstrated antibacterial and antifungal activities. frontiersin.org |

| Antibacterial | 3-(Pyridine-3-yl)-2-oxazolidinones | Strong activity against Gram-positive bacteria. nih.gov |

Molecular Mechanisms and Pathway Analysis of 4 Pyridin 3 Yl Pyrimidin 2 Amine Derivatives

Target Identification and Validation Strategies

The identification of biological targets for derivatives of 4-(pyridin-3-yl)pyrimidin-2-amine has employed a range of strategies, from phenotypic screening to rational drug design based on known protein structures. A primary focus has been on protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Key biological targets identified for this class of compounds include:

Tyrosine Kinases: The most prominent target is the Bcr-Abl tyrosine kinase, which is the causative agent in chronic myelogenous leukemia. mdpi.comresearchgate.net Imatinib (B729), a well-known derivative, specifically binds to the inactive conformation of the Abelson (Abl) kinase domain. mdpi.com Other tyrosine kinases targeted by related structures include the Epidermal Growth Factor Receptor (EGFR), in both its wild-type (WT) and T790M mutant forms, and Fibroblast Growth Factor Receptor 4 (FGFR4). nih.govnih.gov

Cyclin-Dependent Kinases (CDKs): Certain 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of CDK4 and CDK6, which are key regulators of the cell cycle. acs.org

Histone-Modifying Enzymes: Related heterocyclic structures have been shown to target enzymes involved in epigenetic regulation. These include histone demethylases (KDMs) and dual-target inhibitors of Janus kinases (JAK) and histone deacetylases (HDACs). nih.govnih.gov

Other Targets: Research has also identified other proteins as potential targets. One study found that 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives can bind to the orphan nuclear receptor Nur77, inducing apoptosis in cancer cells. nih.gov In the context of infectious diseases, in silico screening of a 4-phenyl-6-(pyridin-3-yl)pyrimidine derivative suggested the trypanosomal cysteine protease rhodesain as a putative target, although subsequent in vitro testing showed low experimental inhibition. researchgate.net

| Target Class | Specific Target | Example Derivative Scaffold | Reference |

|---|---|---|---|

| Tyrosine Kinases | Bcr-Abl | N-phenyl-4-(pyridin-3-yl)pyrimidin-2-amine (Imatinib core) | mdpi.comresearchgate.net |

| Tyrosine Kinases | EGFR (WT & T790M) | Pyrido[2,3-d]pyrimidin-4(3H)-one | nih.gov |

| Tyrosine Kinases | FGFR4 | 6-Amino-2,4,5-trimethylpyridin-3-ol | nih.gov |

| Serine/Threonine Kinases | CDK4/CDK6 | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | acs.org |

| Nuclear Receptors | Nur77 | 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide | nih.gov |

| Histone-Modifying Enzymes | JAK/HDAC | Triazolopyridine | nih.gov |

| Proteases | Rhodesain (putative) | 4-phenyl-6-(pyridin-3-yl)pyrimidine | researchgate.net |

Signaling Pathway Modulation (e.g., Bcr-Abl Pathway, MAPK/JNK Signaling)

By engaging with their specific molecular targets, derivatives of this compound can profoundly modulate key intracellular signaling pathways.

Bcr-Abl Pathway: The archetypal derivative, Imatinib, functions by inhibiting the constitutively active Bcr-Abl tyrosine kinase. mdpi.com This action blocks the phosphorylation of downstream substrates, thereby shutting down the signaling cascade that drives the proliferation of chronic myelogenous leukemia cells. mdpi.comresearchgate.net Molecular docking studies of other pyridin-3-ylpyrimidine derivatives have confirmed that they can adopt binding modes similar to Imatinib within the Bcr-Abl kinase domain. researchgate.net

MAPK/JNK Signaling: A distinct mechanism has been identified for certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives. tandfonline.com These compounds have been found to induce a form of non-apoptotic cell death known as methuosis. tandfonline.comnih.gov This process is mediated by the activation of the Mitogen-Activated Protein Kinase (MAPK)/c-Jun N-terminal Kinase (JNK) signaling pathway. tandfonline.com

| Signaling Pathway | Effect | Mediating Compound/Derivative | Reference |

|---|---|---|---|

| Bcr-Abl Pathway | Inhibition | Imatinib and other pyridin-3-ylpyrimidines | mdpi.comresearchgate.net |

| MAPK/JNK Pathway | Activation | 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives | tandfonline.comnih.gov |

| EGFR Pathway | Inhibition | Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | nih.gov |

| JAK/STAT Pathway | Inhibition | Triazolopyridine-based dual JAK/HDAC inhibitors | nih.gov |

Analysis of Intermolecular Interactions and Binding Modes with Biological Targets

The efficacy and selectivity of this compound derivatives are determined by their precise interactions with the amino acid residues within the binding pockets of their target proteins. X-ray crystallography and molecular docking studies have been instrumental in elucidating these interactions.

For the free base of Imatinib, crystal structure analysis reveals that the molecules are connected into infinite chains through specific hydrogen bonds. mdpi.com These include N–H···O interactions involving the amide group and N–H···N interactions between the amine and pyrimidine (B1678525) moieties. mdpi.com The molecule adopts an extended conformation, which is predicted to be more stable than a folded one. mdpi.com

Molecular docking studies have provided further insights:

Bcr-Abl: The binding mode of novel pyridin-3-ylpyrimidine derivatives was found to be similar to that of Imatinib, confirming the importance of the core scaffold for engaging the kinase. researchgate.net

EGFR: Docking of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives into the active sites of both EGFR-WT and EGFR-T790M has been used to rationalize their inhibitory activity. nih.gov

FGFR4: Studies on methylated aminopyrimidine analogues as FGFR4 inhibitors revealed the critical role of specific hydrogen bonds. The introduction of bulky methyl groups near the pyridine (B92270) nitrogen can twist the ring plane, destroying key hydrogen bonds with residues like Ala553 and leading to a loss of activity. nih.gov

HDACs: The pharmacophore for HDAC inhibitors typically includes a zinc-binding group. Docking simulations of triazolopyridine-based dual inhibitors confirmed that they fit well into the active sites of both HDAC and JAK proteins, with the hydroxamate group chelating the catalytic zinc ion in the HDAC active site. nih.gov

| Target | Type of Interaction | Key Residues/Moieties | Reference |

|---|---|---|---|

| Bcr-Abl (Imatinib free base) | Hydrogen Bonding | N–H···O (amine/amide), N–H···N (amine/pyrimidine) | mdpi.com |

| FGFR4 | Hydrogen Bonding | Ala553 | nih.gov |

| HDAC | Zinc Chelation | Hydroxamate group with catalytic Zn2+ ion | nih.gov |

| Rhodesain | Hydrogen Bonding (putative) | Cys25, Trp26, His162 | researchgate.net |

Cellular Responses Induced by this compound Derivatives

The modulation of signaling pathways by these compounds triggers a variety of downstream cellular responses, often culminating in the inhibition of cell proliferation or cell death.

The acetylation state of histones is a key epigenetic mechanism that regulates gene expression. Histone deacetylases (HDACs) remove acetyl groups, leading to chromatin compaction and transcriptional repression. The development of triazolopyridine-based compounds that act as dual inhibitors of both JAKs and HDACs provides a mechanism for inducing histone acetylation. nih.gov By inhibiting HDAC activity, these molecules cause an accumulation of acetylated histones, which is a cellular response linked to anti-cancer effects such as the induction of apoptosis. nih.gov

Control of the cell cycle is a critical process, and its dysregulation is a hallmark of cancer. Derivatives of the this compound scaffold can regulate this process at different checkpoints.

G1 Arrest: Inhibitors of CDK4 and CDK6, which are essential for the G1-S phase transition, have been shown to cause an accumulation of cells in the G1 phase of the cell cycle. acs.org For example, one potent 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative increased the G1 population from 61% in untreated cells to 85%. acs.org

Pre-G1 Apoptosis: In contrast, certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives that inhibit EGFR were found to arrest the cell cycle at the pre-G1 phase, which is indicative of apoptosis. nih.gov

A particularly interesting cellular response induced by some derivatives is methuosis, a non-apoptotic form of programmed cell death characterized by the accumulation of large, fluid-filled intracellular vacuoles. tandfonline.com This has been observed with 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives, particularly compound 12A. tandfonline.com Studies have shown that the vacuoles induced by this compound are derived from macropinosomes, not autophagosomes, and their formation is accompanied by endoplasmic reticulum (ER) stress. tandfonline.com The induction of methuosis by these compounds is dependent on the activation of the MAPK/JNK signaling pathway and represents a novel anti-cancer strategy. tandfonline.comnih.gov

| Cellular Response | Mechanism | Example Derivative Class | Reference |

|---|---|---|---|

| Histone Acetylation Induction | Inhibition of Histone Deacetylases (HDACs) | Triazolopyridine-based dual JAK/HDAC inhibitors | nih.gov |

| Cell Cycle G1 Arrest | Inhibition of CDK4/CDK6 | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | acs.org |

| Cell Cycle Pre-G1 Arrest (Apoptosis) | Inhibition of EGFR | Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | nih.gov |

| Methuosis (Vacuolization) | Activation of MAPK/JNK pathway | 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives | tandfonline.com |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations for Ligand-Target Interaction Prediction

Molecular docking simulations have been instrumental in identifying and characterizing the potential biological targets of 4-(Pyridin-3-yl)pyrimidin-2-amine and its derivatives. These studies predict the preferred orientation of the molecule when bound to a specific protein target, providing insights into the binding affinity and the nature of the intermolecular interactions.

Derivatives of this compound have been extensively studied as potential inhibitors of various kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. For instance, molecular docking studies of N-(pyridin-3-yl)pyrimidin-4-amine analogues have identified them as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key protein in cell cycle regulation. dntb.gov.uaresearchgate.net These studies have highlighted the importance of the pyridinylpyrimidine scaffold in forming crucial hydrogen bond interactions within the ATP-binding pocket of the kinase.

In a similar vein, a comprehensive study combined 3D-QSAR, molecular docking, and molecular dynamics simulations to investigate 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as inhibitors of CDK2, CDK4, and CDK6. nih.govnih.gov The docking results for these compounds revealed key interactions with amino acid residues in the kinase binding sites, explaining their inhibitory activity.

Furthermore, docking studies have been employed to explore the potential of aminopyrimidine derivatives, including those with the this compound core, as inhibitors of c-Jun-N-Terminal Kinase (JNK). One study identified a derivative, 4-(4-(4-(Methyl sulfonamido) phenyl) pyrimidin 2yl-amino) benzenesulfonamide, as having a superior docking score and binding energy compared to the native ligand, suggesting its potential for development as a JNK inhibitor. semanticscholar.org

The table below summarizes key molecular docking studies involving derivatives of this compound.

| Derivative Class | Target Protein(s) | Key Findings |

| N-(pyridin-3-yl)pyrimidin-4-amine analogues | CDK2 | Potential as novel inhibitors for cancer therapy. dntb.gov.uaresearchgate.net |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2, CDK4, CDK6 | Identification of key binding interactions and validation of QSAR models. nih.govnih.gov |

| Aminopyrimidine derivatives | JNK3 | A derivative showed a high docking score and strong binding interactions, suggesting potential for Alzheimer's disease treatment. semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent molecules.

While specific QSAR models for this compound are not extensively reported in the reviewed literature, studies on closely related pyrimidine (B1678525) derivatives demonstrate the power of this approach. For example, a QSAR study was performed on 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. This study successfully developed statistically significant models that could predict the biological activity of these compounds. ijpbs.net

Another study focused on 3-(pyridin-2-yl)benzenesulfonamide derivatives as novel herbicidal agents. nih.gov The developed CoMFA and CoMSIA models provided insights into the structural requirements for enhanced biological activity, guiding the synthesis of new, more potent herbicides. nih.gov These examples underscore the potential of QSAR to optimize the therapeutic or agrochemical properties of compounds containing the pyridinylpyrimidine scaffold.

The general process of QSAR model development involves several key steps, including the selection of a dataset of compounds with known activities, calculation of molecular descriptors, and the use of statistical methods to build and validate the model. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of a molecule and its interactions with a biological target over time. This technique complements the static picture provided by molecular docking.

A study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK2/4/6 inhibitors utilized MD simulations to validate the docking results and to analyze the stability of the ligand-protein complexes. nih.govnih.gov The simulations revealed that polar interactions, particularly electrostatic interactions with key lysine (B10760008) and aspartate residues, were crucial for the bioactivity of the inhibitors. nih.gov The stability of the binding pose and the key interactions observed during the simulation provide a more realistic understanding of the binding dynamics.

Similarly, MD simulations were used to assess the binding stability of phenolic compounds, identified as potential CDK2 inhibitors, within the kinase's binding pocket. dntb.gov.ua These simulations help in understanding the flexibility of the ligand and the protein, and how their conformations adapt to each other to form a stable complex.

DFT Quantum Chemical Calculations and Tautomeric Equilibria Studies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. It is particularly useful for studying tautomeric equilibria, where a molecule can exist in two or more interconvertible forms.

For this compound, the potential for amine-imine tautomerism exists. DFT calculations can predict the relative stabilities of these tautomers and the energy barriers for their interconversion. A study on the tautomerism of N-(pyridin-2-yl)acetamide using DFT at the B3LYP/6-311++G(d,p) level of theory investigated the relative stabilities of different tautomeric forms in the gas phase. researchgate.net

Another relevant study using DFT calculations investigated the tautomeric preferences of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione. nih.gov This work demonstrated that the dienolimine tautomer was the most stable in a vacuum and that benzoannulation of the pyridine (B92270) ring influenced the contribution of the enaminone species. nih.gov Such studies provide a framework for understanding the potential tautomeric landscape of this compound.

DFT calculations have also been used to study the structural and electronic properties of related imidazopyridine derivatives, providing insights into their stability and chemical reactivity through the analysis of HOMO-LUMO energy gaps and molecular electrostatic potential (MEP) maps. nih.gov

In Silico ADME Prediction and Pharmacokinetic Profile Evaluation

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery. In silico ADME prediction models are widely used to assess the drug-likeness of a compound early in the development process, helping to avoid costly failures in later stages.

Studies on various pyridine and pyrimidine derivatives have utilized in silico tools to predict their ADME properties. For example, the ADME profiles of a series of pyridine and pyrimidine derivatives were evaluated to assess their potential as EGFR inhibitors. nih.govtandfonline.com These predictions often include parameters such as aqueous solubility, blood-brain barrier penetration, intestinal absorption, and potential for metabolism by cytochrome P450 enzymes.

The pkCSM-Pharmacokinetics software is a commonly used tool for predicting a wide range of ADME properties. cmjpublishers.com For pyridine-containing compounds, their inherent chemical properties can influence their pharmacokinetic profile, including their ability to act as hydrogen bond acceptors, which can affect solubility and membrane permeability.

Crystal Structure Analysis and Polymorphism Relevant to Biological Interactions

The determination of a compound's crystal structure through X-ray crystallography provides definitive information about its three-dimensional arrangement in the solid state. This includes bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its physical properties and how it might interact with biological targets.

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD) under the number 7240022. nih.gov The crystal system is orthorhombic with the space group P 21 21 21. nih.gov The unit cell parameters are a = 6.467 Å, b = 7.524 Å, and c = 16.983 Å, with α, β, and γ all being 90°. nih.gov

The analysis of the crystal structure of a related compound, N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (a derivative of Imatinib), revealed that the molecules are connected by N–H···O and N–H···N hydrogen bonds, forming infinite chains. mdpi.com This information is vital for understanding the solid-state packing and can have implications for properties such as solubility and dissolution rate.

The study of polymorphism, the ability of a compound to exist in multiple crystalline forms, is also important as different polymorphs can have different physical properties and biological activities. While no specific studies on the polymorphism of this compound were found in the reviewed literature, the existence of different crystal structures for related compounds, such as tris(4-(pyridin-4-yl)phenyl)amine, highlights the importance of this aspect in materials science and drug development. researchgate.net

Table of Crystallographic Data for this compound

| Parameter | Value |

| COD Number | 7240022 |

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

| a (Å) | 6.467 |

| b (Å) | 7.524 |

| c (Å) | 16.983 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Preclinical Investigation and Therapeutic Potential of 4 Pyridin 3 Yl Pyrimidin 2 Amine Derivatives

In Vivo Efficacy Studies in Relevant Disease Models (e.g., Xenograft Mouse Models)